![molecular formula C28H33ClFN7O2 B301402 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301402.png)
3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
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Overview
Description
3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone, also known as CFB-113, is a chemical compound used in scientific research. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is not fully understood. However, it has been reported to inhibit the activity of protein kinase B (AKT), which plays a key role in cell survival and proliferation. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce amyloid-beta peptide accumulation in the brains of Alzheimer's disease model mice. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been reported to induce apoptosis in cancer cells and reduce the expression of inflammatory cytokines in Alzheimer's disease model mice.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone in lab experiments is its potential as a therapeutic agent for various diseases. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been shown to have anti-cancer and anti-Alzheimer's disease activity in preclinical studies. However, one limitation of using 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, future studies could focus on improving the solubility and bioavailability of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone to enhance its efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone involves the reaction of 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde with 4,6-di(1-piperidinyl)-1,3,5-triazin-2-amine in the presence of hydrazine hydrate. The resulting product is a yellow solid with a melting point of 191-193°C. This synthesis method has been reported in several scientific publications.
Scientific Research Applications
3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been studied for its potential as a therapeutic agent for various diseases. It has been reported to have anti-cancer activity in several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been studied for its potential as an anti-Alzheimer's disease agent. It has been shown to reduce amyloid-beta peptide accumulation in the brains of Alzheimer's disease model mice.
properties
Product Name |
3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone |
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Molecular Formula |
C28H33ClFN7O2 |
Molecular Weight |
554.1 g/mol |
IUPAC Name |
N-[(E)-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C28H33ClFN7O2/c1-38-24-12-11-20(17-25(24)39-19-21-22(29)9-8-10-23(21)30)18-31-35-26-32-27(36-13-4-2-5-14-36)34-28(33-26)37-15-6-3-7-16-37/h8-12,17-18H,2-7,13-16,19H2,1H3,(H,32,33,34,35)/b31-18+ |
InChI Key |
JUFALTDOXHTDQY-FDAWAROLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=C(C=CC=C5Cl)F |
SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=C(C=CC=C5Cl)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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